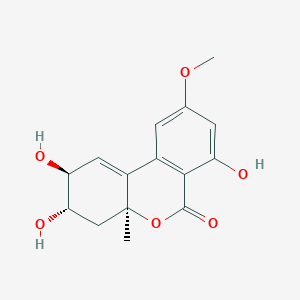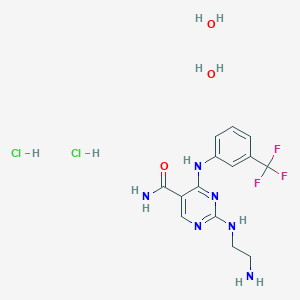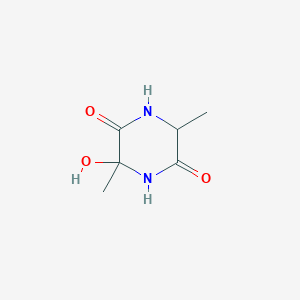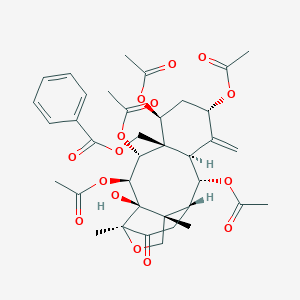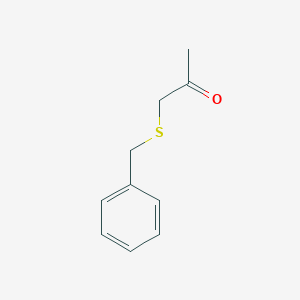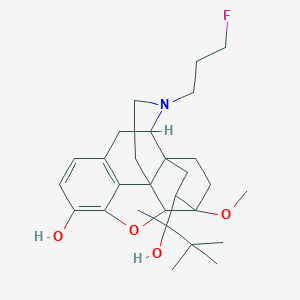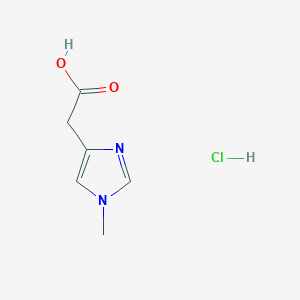
Opochol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Opochol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a steroidal compound that is synthesized from cholesterol, and it possesses several unique properties that make it a promising candidate for future research. In
作用機序
The mechanism of action of Opochol is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is involved in cholesterol synthesis. Opochol has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation.
生化学的および生理学的効果
Opochol has several biochemical and physiological effects on the body. It has been shown to reduce cholesterol levels in animal models, which may have implications for the treatment of hypercholesterolemia. Opochol has also been shown to reduce inflammation in animal models, which may have implications for the treatment of inflammatory diseases. Additionally, Opochol has been shown to improve cognitive function in animal models, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
Opochol has several advantages for lab experiments. It is a well-characterized compound that is commercially available, which makes it easy to obtain for research purposes. Additionally, Opochol has several potential applications in scientific research, which makes it a promising candidate for future studies. However, there are also limitations to using Opochol in lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize, which may limit its use in certain labs. Additionally, the mechanism of action of Opochol is not fully understood, which may limit its use in certain research areas.
将来の方向性
There are several future directions for research on Opochol. One area of research is to further investigate its anti-cancer properties, as it has shown promise in inhibiting the growth of cancer cells in vitro. Another area of research is to investigate its potential use in the treatment of Alzheimer's disease, as it has shown promise in improving cognitive function in animal models. Additionally, further research is needed to fully understand the mechanism of action of Opochol, which may lead to new applications in scientific research.
合成法
Opochol is synthesized from cholesterol through a series of chemical reactions. The first step involves the oxidation of cholesterol to form cholest-4-en-3-one. This intermediate is then subjected to a series of reactions, including reduction, oxidation, and cyclization, to form Opochol. The synthesis method is complex and requires expertise in organic chemistry.
科学的研究の応用
Opochol has several potential applications in scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, Opochol has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
特性
CAS番号 |
135212-24-7 |
|---|---|
製品名 |
Opochol |
分子式 |
C36H47NO4 |
分子量 |
557.8 g/mol |
IUPAC名 |
1-[(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-3-yl]oxy-3,10-dihydrophenoxazin-2-one |
InChI |
InChI=1S/C36H47NO4/c1-5-30(41-34-29(39)14-15-32-33(34)37-28-8-6-7-9-31(28)40-32)21(2)25-12-13-26-24-11-10-22-20-23(38)16-18-35(22,3)27(24)17-19-36(25,26)4/h6-10,15,21,23-27,30,37-38H,5,11-14,16-20H2,1-4H3/t21-,23-,24-,25+,26-,27-,30?,35-,36+/m0/s1 |
InChIキー |
CVZICIUHKUXMCS-BSZLDPMNSA-N |
異性体SMILES |
CCC([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6 |
SMILES |
CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6 |
正規SMILES |
CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6 |
同義語 |
22-((3-oxophenoxazin-7-yl)oxy)-5-cholen-3 beta-ol 22-phenoxazonoxy-5-cholene-3 beta-ol OPOCHOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
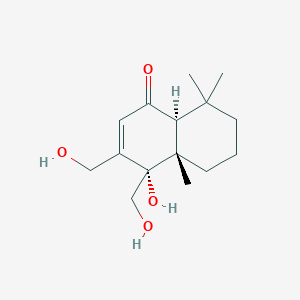
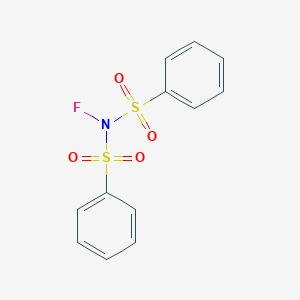
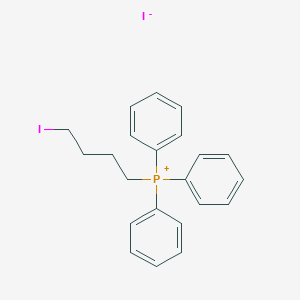
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
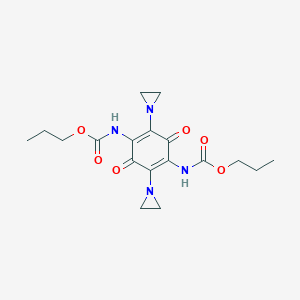
![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)
